molecular formula C31H55N11O9 B14206363 N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-glutaminylglycyl-L-valyl-L-prolyl-L-isoleucine CAS No. 834898-29-2

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-glutaminylglycyl-L-valyl-L-prolyl-L-isoleucine

Cat. No.: B14206363
CAS No.: 834898-29-2
M. Wt: 725.8 g/mol
InChI Key: XCXIBXPWIQQLOR-DFRSGRCKSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-glutaminylglycyl-L-valyl-L-prolyl-L-isoleucine is a complex peptide compound with a unique sequence of amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithylglycyl-L-glutaminylglycyl-L-valyl-L-prolyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group of the amino acid is removed.

    Addition of the next amino acid: The next amino acid, with its protecting group, is coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-glutaminylglycyl-L-valyl-L-prolyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-glutaminylglycyl-L-valyl-L-prolyl-L-isoleucine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycyl-L-glutaminylglycyl-L-valyl-L-prolyl-L-isoleucine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and cellular communication. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-glutaminylglycyl-L-valyl-L-prolyl-L-isoleucine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

834898-29-2

Molecular Formula

C31H55N11O9

Molecular Weight

725.8 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C31H55N11O9/c1-5-17(4)25(30(50)51)41-28(48)20-9-7-13-42(20)29(49)24(16(2)3)40-23(45)15-38-27(47)19(10-11-21(33)43)39-22(44)14-37-26(46)18(32)8-6-12-36-31(34)35/h16-20,24-25H,5-15,32H2,1-4H3,(H2,33,43)(H,37,46)(H,38,47)(H,39,44)(H,40,45)(H,41,48)(H,50,51)(H4,34,35,36)/t17-,18-,19-,20-,24-,25-/m0/s1

InChI Key

XCXIBXPWIQQLOR-DFRSGRCKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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